molecular formula C16H19BF2N2O2 B1407908 1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1430751-16-8

1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B1407908
CAS No.: 1430751-16-8
M. Wt: 320.1 g/mol
InChI Key: FHFUFFKAVJDRLL-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a useful research compound. Its molecular formula is C16H19BF2N2O2 and its molecular weight is 320.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1H-Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a notable example that has been investigated for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit substantial antiproliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting the growth of several types of cancer, including:

  • Breast Cancer (MCF-7)
  • Cervical Cancer (SiHa)
  • Prostate Cancer (PC-3)

In vitro assays utilizing the MTT method revealed that certain pyrazole derivatives possess IC50 values indicating significant cytotoxicity. For instance, a related pyrazole compound exhibited an IC50 value of 2.13 ± 0.80 µM against MCF-7 cells and 4.34 ± 0.98 µM against SiHa cells . These findings suggest that modifications to the pyrazole scaffold can enhance its anticancer efficacy.

The mechanisms by which pyrazole derivatives exert their anticancer effects often involve:

  • Inhibition of Tubulin Polymerization : Many pyrazole compounds act as tubulin polymerization inhibitors, disrupting the mitotic spindle formation necessary for cell division .
  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Targeting Specific Kinases : Some derivatives selectively inhibit kinases involved in cancer progression and survival.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural features. Key observations include:

Structural FeatureEffect on Activity
Substituents on the phenyl ringAltered potency and selectivity
Presence of dioxaborolane groupEnhanced stability and bioactivity
Positioning of fluorine atomsIncreased lipophilicity and binding affinity

Studies indicate that the presence of electron-withdrawing groups like fluorine enhances the compound's ability to interact with biological targets .

Case Studies

  • Antitumor Study : A study conducted on a series of pyrazole derivatives demonstrated significant antitumor properties against HeLa and SKOV3 cell lines with micromolar IC50 values. The structure of the compounds was optimized to enhance their binding affinity to tubulin .
  • In Vivo Efficacy : In vivo studies have confirmed that certain pyrazole derivatives exhibit antitumor activity in animal models, further supporting their potential as therapeutic agents .

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BF2N2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-7-13(18)5-6-14(11)19/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFUFFKAVJDRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 6
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1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

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